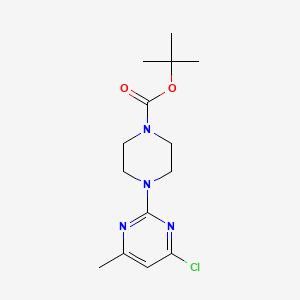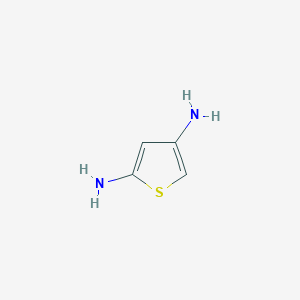
beta-Acetyl-beta-nitrostyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-Acetyl-beta-nitrostyrene: is a compound of significant interest in organic chemistry due to its unique structure and reactivity. It is characterized by the presence of both an acetyl group and a nitro group attached to a styrene backbone. This combination of functional groups makes it a versatile intermediate in various chemical reactions and a valuable compound in synthetic organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Beta-Acetyl-beta-nitrostyrene can be synthesized through several methods. One common approach involves the Henry reaction, where benzaldehyde reacts with nitromethane in the presence of a base to form beta-nitrostyrene. This intermediate can then be acetylated using acetic anhydride or acetyl chloride under acidic or basic conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Henry reactions followed by acetylation. The reaction conditions are optimized to maximize yield and purity, often employing catalysts and controlled temperature conditions to ensure efficient conversion .
Analyse Des Réactions Chimiques
Types of Reactions: Beta-Acetyl-beta-nitrostyrene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed:
Oxidation: Beta-acetyl-beta-aminostyrene.
Reduction: Beta-hydroxy-beta-nitrostyrene.
Substitution: Various substituted this compound derivatives.
Applications De Recherche Scientifique
Beta-Acetyl-beta-nitrostyrene has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of beta-acetyl-beta-nitrostyrene involves its interaction with various molecular targets. The nitro group acts as an electron-withdrawing group, making the compound highly reactive towards nucleophiles. This reactivity allows it to participate in various chemical reactions, forming stable intermediates and products. The acetyl group further enhances its reactivity by providing additional sites for chemical modification .
Comparaison Avec Des Composés Similaires
Beta-nitrostyrene: Lacks the acetyl group, making it less reactive in certain chemical reactions.
Alpha-acetyl-beta-nitrostyrene: Has the acetyl group in a different position, leading to different reactivity and applications.
Uniqueness: Beta-Acetyl-beta-nitrostyrene is unique due to the presence of both acetyl and nitro groups on the styrene backbone. This combination provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions and form various derivatives sets it apart from similar compounds.
Propriétés
Formule moléculaire |
C10H9NO3 |
|---|---|
Poids moléculaire |
191.18 g/mol |
Nom IUPAC |
3-nitro-4-phenylbut-3-en-2-one |
InChI |
InChI=1S/C10H9NO3/c1-8(12)10(11(13)14)7-9-5-3-2-4-6-9/h2-7H,1H3 |
Clé InChI |
OYRPMZZLRMIPOM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(=CC1=CC=CC=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-cyclobutyl-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B13980106.png)


![tert-butyl 4-[(2E)-3-cyanoprop-2-en-1-yl]piperidine-1-carboxylate](/img/structure/B13980128.png)
![2-{1-[(Tert-butoxycarbonyl)amino]cyclopropyl}ethyl methanesulfonate](/img/structure/B13980130.png)

![[2-chloro-4-fluoro-5-(7-morpholin-4-ylquinazolin-4-yl)phenyl]-(6-chloropyridazin-3-yl)methanol](/img/structure/B13980158.png)



![(2-Methylimidazo[1,2-a]pyridin-7-yl)boronic acid](/img/structure/B13980181.png)
![4,8-Methanothiazolo[5,4-c]azocine(9CI)](/img/structure/B13980189.png)


